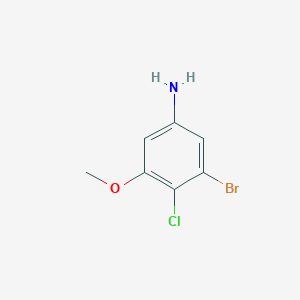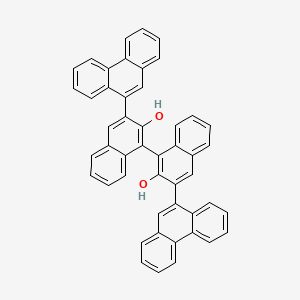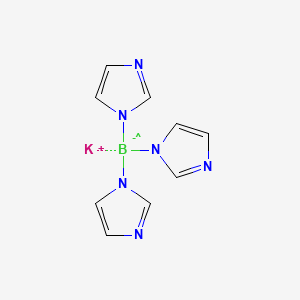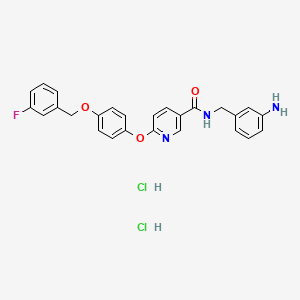
Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester
Descripción general
Descripción
Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester, also known as pentafluorobenzoic acid dimethyl ester (PFBDME), is a fluorinated organic compound belonging to the class of benzoic acids. It is a key intermediate in organic synthesis and has been widely used in the development of various pharmaceuticals and agrochemicals. PFBDME is a versatile reagent and has been used for the synthesis of a variety of compounds, including heterocycles, polymers, and polyamines. It is also used as a catalyst in the synthesis of polymers and polyamines.
Aplicaciones Científicas De Investigación
PFBDME has been used in a variety of scientific research applications, including the synthesis of heterocycles, polymers, and polyamines. It has also been used as a catalyst in the synthesis of polymers and polyamines. Additionally, PFBDME has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Mecanismo De Acción
The mechanism of action of PFBDME is not fully understood. However, it is believed to act as a Lewis acid, forming complexes with Lewis bases such as amines and alcohols. These complexes then undergo a variety of reactions, depending on the reaction conditions. For example, when PFBDME is used in the synthesis of heterocycles, it is believed to form a complex with the amine, which then undergoes a nucleophilic attack by the amine to form the desired heterocycle.
Biochemical and Physiological Effects
PFBDME has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has been found to be non-irritating to the skin and eyes. Additionally, PFBDME is not believed to be carcinogenic or teratogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PFBDME in laboratory experiments is its versatility. It can be used for a variety of reactions, including the synthesis of heterocycles, polymers, and polyamines. Additionally, PFBDME is relatively non-toxic and has been found to be non-irritating to the skin and eyes.
The main limitation of using PFBDME in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in reactions that require aqueous solutions. Additionally, PFBDME is a strong Lewis acid and can react with a variety of compounds, which can make it difficult to control the reaction.
Direcciones Futuras
In the future, PFBDME may be used in the development of new pharmaceuticals, agrochemicals, and other compounds. Additionally, it may be used as a catalyst in the synthesis of polymers and polyamines. Additionally, PFBDME may be used in the synthesis of new heterocycles, as well as in the synthesis of new materials. Finally, further research may be conducted to better understand the mechanism of action of PFBDME and to identify potential applications for this compound.
Propiedades
IUPAC Name |
tert-butyl 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-11(2,3)18-10(17)4-5(12)7(14)9(16)8(15)6(4)13/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSVYICOCCEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366980 | |
| Record name | Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester | |
CAS RN |
98040-93-8 | |
| Record name | Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
